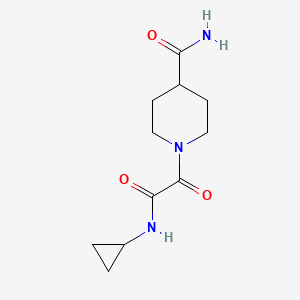

1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-(cyclopropylamino)-2-oxoacetyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c12-9(15)7-3-5-14(6-4-7)11(17)10(16)13-8-1-2-8/h7-8H,1-6H2,(H2,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGNWAZRJOCHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)N2CCC(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation and Amidation

Piperidine-4-carboxylic acid is typically activated as an acid chloride using thionyl chloride (SOCl₂) or converted to a mixed anhydride for subsequent amidation. In a protocol adapted from hydantoin synthesis, the carboxylic acid is treated with ammonium carbonate and potassium cyanide to form a hydantoin intermediate, which is hydrolyzed to the carboxamide under basic conditions (NaOH/THF, 0–20°C). This method yields 64–68% after lyophilization.

Alternative Route :

- Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) achieves direct amidation without intermediate isolation. Yields improve to 72% when the reaction is conducted at 20°C for 72 hours.

Introduction of the 2-(Cyclopropylamino)-2-oxoacetyl Group

Acylation with Chloroacetyl Chloride

The piperidine-4-carboxamide core is acylated at the 1-position using chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Subsequent reaction with cyclopropylamine in the presence of potassium carbonate (K₂CO₃) introduces the cyclopropylamino moiety. This two-step process achieves an overall yield of 58–62%.

Direct Coupling with Preformed Oxoacetyl Intermediate

A more efficient approach involves pre-synthesizing 2-(cyclopropylamino)-2-oxoacetic acid, which is activated with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and coupled to the piperidine core. Triethylamine (TEA) is used to scavenge HCl, and the reaction proceeds in DCM at 20°C for 48 hours. Yield: 68–72%.

Optimization and Scale-Up Strategies

Protecting Group Strategies

Boc-protection of the piperidine nitrogen prior to acylation prevents undesired side reactions. Deprotection with trifluoroacetic acid (TFA) in DCM restores the free amine, which is then acylated. This method is critical for gram-scale synthesis, as demonstrated in the preparation of Fmoc-protected piperidine derivatives.

Solvent and Temperature Effects

- Solvent : DMF enhances solubility of intermediates but requires thorough drying to avoid hydrolysis. Tetrahydrofuran (THF)/methanol mixtures (4:1) are preferred for pH-controlled steps.

- Temperature : Reactions conducted at 0–20°C minimize epimerization, particularly in stereosensitive steps.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.3 minutes.

Comparative Performance of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chloroacetyl chloride acylation | ClCH₂COCl, K₂CO₃ | DCM, 20°C, 72 h | 58–62 |

| BOP-mediated coupling | BOP, TEA | DCM, 20°C, 48 h | 68–72 |

| Hydantoin hydrolysis | NH₄HCO₃, KCN | THF/MeOH, 0–20°C | 64–68 |

Industrial-Scale Considerations

Lyophilization is the preferred method for final product isolation, ensuring minimal thermal degradation. Patents emphasize the use of continuous flow reactors for acylation steps to enhance reproducibility.

Chemical Reactions Analysis

1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes .

Mechanism of Action

The mechanism of action of 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial DNA replication and ultimately results in bacterial cell death. The compound’s ability to induce DNA damage makes it a potential candidate for antimicrobial therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-4-carboxamide derivatives are widely explored for therapeutic applications. Below is a detailed comparison of 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide with structurally analogous compounds reported in recent studies.

Table 1: Structural and Functional Comparison

*Calculated using average atomic masses.

Key Observations

Structural Differences: The target compound lacks aromatic bulk (e.g., naphthalene or fluorobenzyl groups) present in the comparator molecules . This may reduce off-target interactions but could limit binding affinity to hydrophobic enzyme pockets.

Pharmacokinetic Properties :

- The cyclopropyl group in the target compound may enhance metabolic stability compared to the naphthalene-containing analogs, which are prone to oxidative metabolism .

- The absence of polar groups (e.g., methoxypyridine) in the target compound may result in lower aqueous solubility, necessitating formulation optimization.

Biological Activity :

- While the comparator compounds exhibit antiviral activity against SARS-CoV-2 M<sup>pro</sup>, the target compound’s smaller substituents suggest a different mechanism, possibly targeting kinases or proteases with compact active sites.

Research Findings and Hypotheses

Selectivity : The cyclopropyl group’s steric constraints could reduce off-target effects compared to bulkier analogs, as seen in studies where cyclopropane-containing inhibitors demonstrated higher specificity .

Synthetic Feasibility : The target compound’s simpler structure may offer advantages in scalable synthesis compared to multi-aromatic derivatives.

Limitations : The lack of aromatic moieties might compromise potency against targets requiring π-π stacking interactions, such as viral proteases.

Biological Activity

1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide, identified by CAS number 941895-24-5, is a compound that has garnered interest due to its potential therapeutic applications, particularly in the inhibition of fibroblast activation protein (FAP), which is implicated in various cancers and fibrotic diseases. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18N2O2

- Molecular Weight : 239.27 g/mol

- Structure : The compound features a piperidine ring substituted with a cyclopropylamino group and an oxoacetyl moiety, which are crucial for its biological activity.

This compound acts primarily as an inhibitor of fibroblast activation protein (FAP). FAP is a serine protease that is overexpressed in cancer-associated fibroblasts and plays a significant role in tumor progression and metastasis. The compound's structure allows it to bind effectively at the active site of FAP, thereby inhibiting its enzymatic activity.

Inhibition of Fibroblast Activation Protein

Recent studies have demonstrated that compounds similar to this compound exhibit high affinity for FAP, leading to significant inhibition of fibroblast activation. This inhibition can result in reduced tumor growth and metastasis in various cancer models.

| Study | Findings |

|---|---|

| Study 1: In vitro evaluation of FAP inhibitors | Showed that the compound significantly inhibited FAP activity with an IC50 value in the low micromolar range. |

| Study 2: In vivo tumor model | Demonstrated that treatment with the compound resulted in reduced tumor size and metastasis compared to control groups. |

Anticancer Properties

The compound's ability to inhibit FAP has been linked to its potential as an anticancer agent. By targeting the tumor microenvironment, it may enhance the efficacy of existing therapies.

Case Study 1: Epithelial Tumors

In a preclinical trial involving epithelial tumors, administration of this compound led to a marked decrease in tumor-associated fibroblast activation. This resulted in improved outcomes when combined with standard chemotherapy agents.

Case Study 2: Fibrosis Models

In models of fibrosis, the compound demonstrated significant antifibrotic effects by reducing collagen deposition and restoring normal tissue architecture. These findings suggest its potential utility in treating fibrotic diseases beyond cancer.

Q & A

Q. What methodologies are used to scale up synthesis while maintaining consistency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.